Bienvenue dans la boutique en ligne BenchChem!

[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol

DNA gyrase inhibition antibacterial drug discovery NBTI comparator benchmarking

[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol (CAS 872714-71-1; molecular formula C₇H₇NO₂S; MW 169.20) is a fused oxathiolo-pyridine heterocycle bearing a primary methanol substituent at the 6-position of the pyridine ring. This compound serves as the essential oxathiolopyridine warhead precursor in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs), most notably GSK299423 — a first-in-class antibacterial agent that binds a transient non-catalytic pocket at the GyrA dimer interface of DNA gyrase.

Molecular Formula C7H7NO2S
Molecular Weight 169.20
CAS No. 872714-71-1
Cat. No. B3030154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol
CAS872714-71-1
Molecular FormulaC7H7NO2S
Molecular Weight169.20
Structural Identifiers
SMILESC1OC2=C(S1)C=C(N=C2)CO
InChIInChI=1S/C7H7NO2S/c9-3-5-1-7-6(2-8-5)10-4-11-7/h1-2,9H,3-4H2
InChIKeyQJTBGQTVACLGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol (CAS 872714-71-1): A Critical NBTI Building Block for Next-Generation DNA Gyrase Inhibitor Discovery and Procurement


[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol (CAS 872714-71-1; molecular formula C₇H₇NO₂S; MW 169.20) is a fused oxathiolo-pyridine heterocycle bearing a primary methanol substituent at the 6-position of the pyridine ring . This compound serves as the essential oxathiolopyridine warhead precursor in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs), most notably GSK299423 — a first-in-class antibacterial agent that binds a transient non-catalytic pocket at the GyrA dimer interface of DNA gyrase [1]. The compound is listed under CAS 872714-71-1 and is supplied by several chemical vendors as a research-grade intermediate . Its procurement relevance derives from its irreplaceable role in constructing the DNA-gate–contacting moiety of NBTIs, where alternative fused heterocycles fail to recapitulate the requisite binding geometry and potency [2].

Why [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol Cannot Be Replaced by Generic Oxathiolopyridine Isomers in NBTI Synthesis


Substitution of [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol with readily available oxathiolopyridine isomers or simpler heterocyclic alcohols is not viable in the context of NBTI construction. The [5,4-c] ring fusion geometry positions the 6-ylmethylamino linker at a stereoelectronic vector that is essential for productive contact with the DNA-gate of GyrA; the isomeric [4,3-c] or [4,5-b] oxathiolopyridines (e.g., 3H-[1,2]Oxathiolo[4,3-c]pyridine, CAS 143039-98-9; [1,3]oxathiolo[4,5-b]pyridin-2-one) project the linker along a divergent trajectory incompatible with the GyrA dimer two-fold symmetry axis [1]. Furthermore, the primary alcohol at C6 is the sole functional handle enabling reductive amination with the piperidine linker to generate GSK299423; the des-hydroxymethyl analog [1,3]Oxathiolo[5,4-c]pyridine (CAS 727414-55-3) lacks any conjugation-competent functionality at this position, while the corresponding aldehyde (CAS 872714-69-7) introduces different redox requirements and stability liabilities during multi-step synthesis . These structural constraints mean that broad in-class interchangeability is not supported by available crystallographic or synthetic evidence [2].

Quantitative Differentiation Evidence for [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol–Derived GSK299423 vs. DNA Gyrase Inhibitor Comparators


GSK299423 vs. Ciprofloxacin: ~152-Fold Superior S. aureus DNA Gyrase Inhibition

GSK299423, the NBTI constructed using [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol as the oxathiolopyridine warhead precursor, inhibits Staphylococcus aureus DNA gyrase supercoiling with an IC₅₀ of 14 nM [1]. In contrast, the widely used fluoroquinolone ciprofloxacin exhibits an IC₅₀ of 2.13 ± 0.06 μM against the same enzyme under comparable assay conditions [2]. This represents an approximately 152-fold potency advantage for the target compound–derived agent.

DNA gyrase inhibition antibacterial drug discovery NBTI comparator benchmarking

GSK299423 vs. Novobiocin: ~8.6-Fold More Potent S. aureus Gyrase Inhibition with Mechanistic Orthogonality

GSK299423 inhibits S. aureus DNA gyrase with an IC₅₀ of 14 nM [1]. Novobiocin, a clinically precedented aminocoumarin antibiotic that targets the GyrB ATPase site, inhibits S. aureus DNA gyrase supercoiling with an IC₅₀ of 0.12 ± 0.01 μM (120 nM) [2]. This yields an 8.6-fold potency advantage for the target compound–derived NBTI. Critically, GSK299423 binds at the GyrA dimer interface—a site structurally and mechanistically distinct from the ATP-binding pocket targeted by novobiocin—meaning the two agents are not cross-resistant and address orthogonal vulnerability points on the same enzyme [3].

DNA gyrase B inhibitors novobiocin comparator ATPase vs. DNA-gate binding

GSK299423 vs. AM8191: ~73-Fold Potency Advantage Within the NBTI Class

Among NBTIs, the [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol–derived GSK299423 achieves an IC₅₀ of 14 nM against S. aureus DNA gyrase [1], whereas AM8191—an oxabicyclooctane-linked NBTI that progressed to in vivo efficacy studies—inhibits the same enzyme with an IC₅₀ of 1.02 μM (1,020 nM) [2]. This represents an approximately 73-fold intra-class potency differential. Notably, the cocrystal structure of AM8191 bound to S. aureus DNA gyrase confirmed binding interactions similar to those observed for GSK299423, including a key contact with Asp83 via the basic amine at position-7 of the linker; however, the oxathiolopyridine warhead in GSK299423 provides additional DNA-gate contacts not achievable with the oxabicyclooctane scaffold [2]. GSK299423 was reported to be approximately 70 times more potent than another NBTI that progressed to human clinical trials [3].

NBTI intra-class comparison oxabicyclooctane linker AM8191 benchmarking

Crystallographically Defined Binding Mode: Oxathiolopyridine Moiety Contacts the DNA-Gate — A Structural Feature Absent in Fluoroquinolones and Aminocoumarins

The 2.1 Å crystal structure of GSK299423 bound to the S. aureus GyrBA–DNA complex (PDB: 2XCS) reveals that the oxathiolopyridine moiety—sourced from [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol—makes direct contact with the DNA-gate of GyrA, while the quinoline moiety contacts the G-segment DNA [1]. This 'bridging' binding mode across the GyrA dimer two-fold symmetry axis is structurally distinct from: (i) fluoroquinolones (e.g., ciprofloxacin, PDB: 2XCT), which intercalate into the DNA cleavage site; and (ii) aminocoumarins (e.g., novobiocin), which occupy the GyrB ATP-binding pocket [2]. The oxathiolopyridine ring system specifically occupies a transient non-catalytic pocket that is not exploited by any clinically approved antibiotic class, providing a structural basis for the circumvention of fluoroquinolone resistance [3].

X-ray crystallography GyrA dimer interface DNA-gate binding

Functional Handle Specificity: The C6-Methanol Group as a Non-Substitutable Reductive Amination Anchor

The primary methanol group at the C6 position of [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol is the sole functional handle that enables the key reductive amination step with 4-(piperidin-1-yl)ethyl quinoline-3-carbonitrile intermediates to assemble GSK299423 [1]. The closest structural analog, [1,3]Oxathiolo[5,4-c]pyridine (CAS 727414-55-3; C₆H₅NOS, MW 139.18), lacks any functionalizable substituent at C6 — possessing only a C–H bond — and cannot participate in the conjugation chemistry required to attach the piperidine linker . The corresponding aldehyde, [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde (CAS 872714-69-7; C₇H₅NO₂S, MW 167.19), can also undergo reductive amination but introduces an additional oxidation state that complicates synthetic route design and may contribute to stability concerns during multi-step synthesis . The alcohol thus offers the optimal balance of reactivity (direct reductive amination without prior oxidation) and stability for NBTI assembly.

building block functionality reductive amination medicinal chemistry procurement

Fluoroquinolone Resistance Circumvention: GSK299423 Retains Activity Against Ciprofloxacin-Resistant S. aureus

GSK299423, incorporating the [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol–derived oxathiolopyridine warhead, circumvents fluoroquinolone resistance in S. aureus — a clinically critical feature. The Nature 2010 study explicitly states that the new mode of inhibition 'circumvents fluoroquinolone resistance in this clinically important drug target' [1]. GSK299423 is active against methicillin-resistant S. aureus (MRSA) and fluoroquinolone-resistant strains, with reported MIC values in the range of 0.06–1 μg/mL against S. aureus including MRSA isolates [2]. In contrast, ciprofloxacin MIC values against MRSA and quinolone-resistant strains can exceed 50 μM [3]. This differential stems directly from the oxathiolopyridine-mediated binding at the GyrA dimer interface, a site topologically distinct from the fluoroquinolone intercalation pocket where common resistance mutations (e.g., GyrA Ser84→Leu) exert their effect [1].

fluoroquinolone resistance MRSA resistance-breaking antibiotics

Optimal Research and Procurement Application Scenarios for [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol (CAS 872714-71-1)


Medicinal Chemistry: Synthesis of Novel NBTIs Targeting the GyrA Dimer Interface for Resistance-Breaking Antibacterials

Procure [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol as the oxathiolopyridine warhead precursor for assembling next-generation NBTIs. Use the C6 primary alcohol in reductive amination with diversely substituted piperidine–ethyl–quinoline intermediates to generate focused libraries. The oxathiolopyridine moiety directs inhibitors to the transient non-catalytic pocket at the GyrA dimer interface — a site crystallographically validated (PDB: 2XCS, 2.1 Å) and distinct from fluoroquinolone and aminocoumarin binding sites [1]. The resulting compounds are expected to retain potency against fluoroquinolone-resistant S. aureus, as demonstrated by GSK299423 (IC₅₀ = 14 nM against S. aureus gyrase) [2].

Structural Biology: Co-Crystallization Studies of Bacterial Type IIA Topoisomerase–Inhibitor–DNA Ternary Complexes

Utilize [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol–derived NBTIs for X-ray crystallographic studies of bacterial topoisomerase–DNA–inhibitor ternary complexes. The 2.1 Å structure of GSK299423 bound to S. aureus GyrBA–DNA (PDB: 2XCS) established the structural paradigm for this class [1]. The oxathiolopyridine moiety's electron-rich sulfur and oxygen atoms provide identifiable anomalous scattering signals that aid phasing and model building. New co-crystal structures can guide structure-based optimization of linker length, quinoline substitution, and oxathiolopyridine modifications [3].

Antimicrobial Resistance Research: Profiling NBTIs Against Multi-Drug Resistant ESKAPE Pathogen Panels

Deploy [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol as a starting material to synthesize NBTI analogs for susceptibility testing against WHO priority pathogen panels. GSK299423 has demonstrated activity against Gram-positive (MRSA, quinolone-resistant S. aureus) and Gram-negative (E. coli, Pseudomonas, Klebsiella, Acinetobacter) bacteria [1]. The oxathiolopyridine-enabled binding mode circumvents the most common fluoroquinolone resistance mechanisms (GyrA Ser84→Leu and ParC Ser80→Tyr mutations), making this scaffold particularly valuable for profiling against extensively drug-resistant (XDR) clinical isolates where fluoroquinolones are ineffective [2].

Chemical Process Development: Optimizing the Oxathiolo Ring Cyclization and Reductive Amination Sequence for Scale-Up

Employ [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol in process chemistry studies to develop scalable, high-yielding routes for NBTI synthesis. The cyclization of 6-(hydroxymethyl)-4-mercapto-3-pyridinol with dibromomethane in the presence of potassium carbonate in DMF at 70°C under argon represents the key ring-forming step [1]. Subsequent reductive amination of the C6 methanol with piperidine-containing intermediates must be optimized for industrial application. Procurement of high-purity alcohol (≥98%) minimizes side reactions and simplifies downstream purification, directly impacting process mass intensity and cost of goods [2].

Quote Request

Request a Quote for [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.